2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine
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Overview
Description
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine is an organic compound with the molecular formula C₉H₂₀N₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine typically involves the reaction of 3,3-dimethylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds as follows:
Starting Materials: 3,3-Dimethylpiperidine and ethylene oxide or ethylene chlorohydrin.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The starting materials are mixed in a suitable solvent, and the reaction mixture is heated to a specific temperature to facilitate the reaction. The product is then isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Dimethylpiperidin-1-yl)ethanol: A similar compound with a hydroxyl group instead of an amine group.
3,3-Dimethylpiperidine: The parent compound without the ethan-1-amine side chain.
2-(3,3-Dimethylpiperidin-1-yl)acetic acid: A derivative with a carboxylic acid group.
Uniqueness
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its amine group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-(3,3-dimethylpiperidin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)4-3-6-11(8-9)7-5-10/h3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJMMXIKIPYVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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